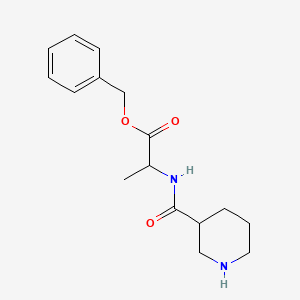
Benzyl 2-(piperidine-3-carbonylamino)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 2-(piperidine-3-carbonylamino)propanoate is a useful research compound. Its molecular formula is C16H22N2O3 and its molecular weight is 290.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Benzyl 2-(piperidine-3-carbonylamino)propanoate is involved in the synthesis of various piperidine derivatives. For instance, N-Benzyl or N-tosyl-N-(4-methyl-3-pentenyl)amino aldehyde benzylimines, derived from amino acid esters like alanine and phenylalanine, can cyclize to give 3-amino-2,4-dialkyl-substituted piperidines. This process is influenced by factors like the type of Lewis acid and nitrogen-protecting group used, leading to different product distributions and diastereoselectivity (Laschat, Fröhlich, & Wibbeling, 1996).
Potential Therapeutic Applications
- Some derivatives of this compound have been explored for their therapeutic potential. For instance, N-benzylated (pyrrolidin-2-one)/(imidazolidin-2-one) derivatives have been synthesized and evaluated for anti-Alzheimer's activity, showing promising results in in-vivo and in-vitro studies compared to existing drugs like donepezil (Gupta et al., 2020).
Biochemical Research
- In biochemical research, compounds like 4-phenoxypiperidines, which are structurally related to this compound, have been studied as potent, conformationally restricted, non-imidazole histamine H3 antagonists. These studies contribute to the understanding of histamine H3 receptor antagonism and potential drug development (Dvorak et al., 2005).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Benzyl 2-(piperidine-3-carbonylamino)propanoate involves the reaction of benzyl 2-bromoacetate with piperidine-3-carboxamide followed by hydrolysis and coupling with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the final product.", "Starting Materials": [ "Benzyl 2-bromoacetate", "Piperidine-3-carboxamide", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)" ], "Reaction": [ "Step 1: Benzyl 2-bromoacetate is reacted with piperidine-3-carboxamide in the presence of potassium carbonate and DMF to form benzyl 2-(piperidine-3-carboxamido)propanoate.", "Step 2: The product from step 1 is hydrolyzed with sodium hydroxide to form benzyl 2-(piperidine-3-carboxy)propanoate.", "Step 3: The product from step 2 is coupled with DCC and NHS in the presence of DMF to form Benzyl 2-(piperidine-3-carbonylamino)propanoate." ] } | |
Numéro CAS |
135612-58-7 |
Formule moléculaire |
C16H22N2O3 |
Poids moléculaire |
290.36 g/mol |
Nom IUPAC |
benzyl (2S)-2-(piperidine-3-carbonylamino)propanoate |
InChI |
InChI=1S/C16H22N2O3/c1-12(18-15(19)14-8-5-9-17-10-14)16(20)21-11-13-6-3-2-4-7-13/h2-4,6-7,12,14,17H,5,8-11H2,1H3,(H,18,19)/t12-,14?/m0/s1 |
Clé InChI |
SYJSVARPQPRFGH-NBFOIZRFSA-N |
SMILES isomérique |
C[C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)C2CCCNC2 |
SMILES |
CC(C(=O)OCC1=CC=CC=C1)NC(=O)C2CCCNC2 |
SMILES canonique |
CC(C(=O)OCC1=CC=CC=C1)NC(=O)C2CCCNC2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



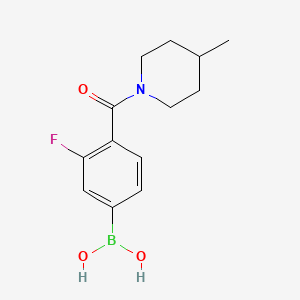
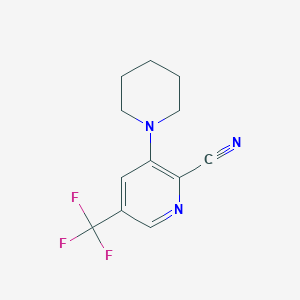
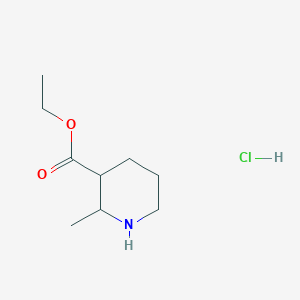
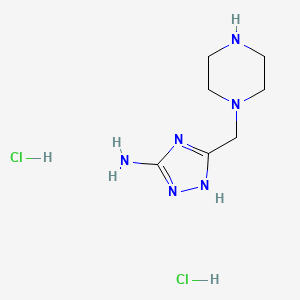

![Sodium 2-[11-(propan-2-yl)-5-thia-2,7-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,6-trien-3-yl]acetate](/img/structure/B1405036.png)
![tert-butyl N-[1-(4-oxooxan-3-yl)ethyl]carbamate](/img/structure/B1405037.png)
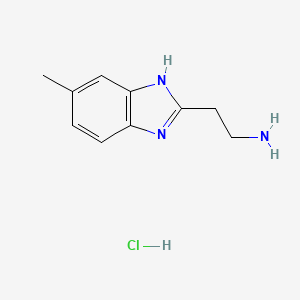
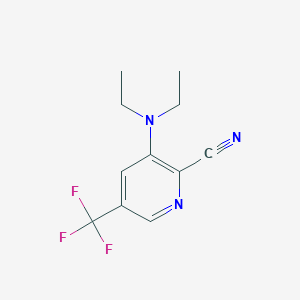
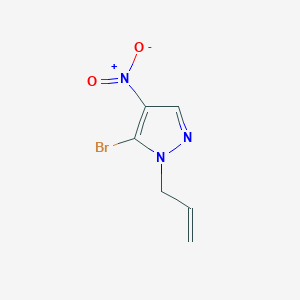
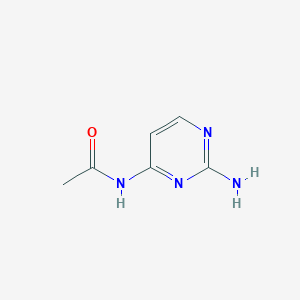
![Sodium 2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylate](/img/structure/B1405047.png)
![4-Chloro-2-(methylthio)thiazolo[5,4-c]pyridine](/img/structure/B1405049.png)
